molecular formula C6H3F3IN B6215884 2,3,6-trifluoro-4-iodoaniline CAS No. 2266579-94-4

2,3,6-trifluoro-4-iodoaniline

Cat. No.: B6215884
CAS No.: 2266579-94-4
M. Wt: 273
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Description

2,3,6-trifluoro-4-iodoaniline: is an aromatic amine compound characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring with an amino group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 2,3,6-trifluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 2,3,6-trifluoroaniline using iodine and an oxidizing agent such as sodium nitrite.

    Fluorination: Another approach involves the selective fluorination of 4-iodoaniline. This can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,3,6-trifluoro-4-iodoaniline can undergo nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: This compound is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.

    Oxidation and Reduction: The amino group in this compound can be oxidized to form nitro derivatives or reduced to form corresponding anilines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted anilines, arylated products, nitroanilines, and reduced aniline derivatives.

Scientific Research Applications

Chemistry: 2,3,6-trifluoro-4-iodoaniline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,3,6-trifluoro-4-iodoaniline exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. In cross-coupling reactions, the iodine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    2,3,4-trifluoro-6-iodoaniline: Similar in structure but with different fluorine atom positions, affecting its reactivity and applications.

    2,3,5-trifluoro-4-iodoaniline: Another isomer with distinct chemical properties due to the different arrangement of fluorine atoms.

Uniqueness: 2,3,6-trifluoro-4-iodoaniline is unique due to its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications. The presence of both fluorine and iodine atoms provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2266579-94-4

Molecular Formula

C6H3F3IN

Molecular Weight

273

Purity

95

Origin of Product

United States

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